2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 931748-81-1
VCID: VC7197478
InChI: InChI=1S/C22H18N4O3/c1-15-4-6-17(7-5-15)27-14-18-8-9-20(28-18)22-26-19(11-23)21(29-22)25-13-16-3-2-10-24-12-16/h2-10,12,25H,13-14H2,1H3
SMILES: CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N
Molecular Formula: C22H18N4O3
Molecular Weight: 386.411

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

CAS No.: 931748-81-1

Cat. No.: VC7197478

Molecular Formula: C22H18N4O3

Molecular Weight: 386.411

* For research use only. Not for human or veterinary use.

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile - 931748-81-1

Specification

CAS No. 931748-81-1
Molecular Formula C22H18N4O3
Molecular Weight 386.411
IUPAC Name 2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C22H18N4O3/c1-15-4-6-17(7-5-15)27-14-18-8-9-20(28-18)22-26-19(11-23)21(29-22)25-13-16-3-2-10-24-12-16/h2-10,12,25H,13-14H2,1H3
Standard InChI Key DWYMOYKPVQRCLT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N

Introduction

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a pyridine moiety, contributing to its potential biological activities and applications in medicinal chemistry and materials science.

Synthesis of the Compound

The synthesis of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves multi-step chemical reactions. These steps typically include the formation of the furan and oxazole rings through cyclization and nucleophilic substitution reactions. The introduction of the pyridine moiety is also crucial for achieving the desired structure.

Key Steps in Synthesis

  • Formation of Furan Ring: This involves the use of appropriate precursors and conditions to form the furan ring.

  • Formation of Oxazole Ring: Cyclization reactions are employed to create the oxazole ring.

  • Introduction of Pyridine Moiety: This step involves the attachment of the pyridine group to the oxazole ring.

Optimization of Reaction Conditions

  • Temperature: Careful control of temperature is necessary to optimize reaction yields.

  • Solvent Choice: The choice of solvent can significantly affect the reaction outcome.

  • Reaction Time: Optimizing reaction time ensures maximum yield and purity.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.

  • Mass Spectrometry (MS): Helps in confirming the molecular weight and formula.

  • X-ray Crystallography: Provides detailed structural information.

Potential Biological Activities

The compound's unique structure suggests potential applications in medicinal chemistry. Its mechanism of action may involve interactions with biological targets, such as enzymes or receptors, which could lead to therapeutic effects.

Potential Applications

  • Medicinal Chemistry: The compound's heterocyclic structure makes it a candidate for drug development.

  • Materials Science: Its complex structure could also be useful in materials applications.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrileNot specifiedApproximately 348.4 (similar compounds)Medicinal chemistry applications
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrileC21H20N4O3406.4Anticancer potential

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